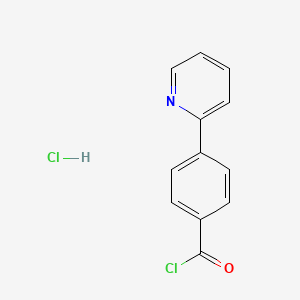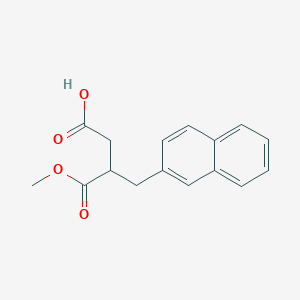
tert-Butyldimethyl(tetradec-5-yn-1-yloxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyldimethyl(tetradec-5-yn-1-yloxy)silane is a chemical compound with the molecular formula C20H40OSi and a molecular weight of 324.62 g/mol . It is commonly used as an intermediate in organic synthesis, particularly in the preparation of 2-substituted cyclobutanones. The compound is characterized by its light yellow oily appearance and is soluble in solvents such as dichloromethane, diethyl ether, and ethyl acetate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyldimethyl(tetradec-5-yn-1-yloxy)silane can be synthesized through a multi-step process involving the reaction of tert-butyldimethylsilyl chloride with tetradec-5-yn-1-ol in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at low temperatures to prevent unwanted side reactions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyldimethyl(tetradec-5-yn-1-yloxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyldimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be used under basic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alkenes or alkanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
tert-Butyldimethyl(tetradec-5-yn-1-yloxy)silane is utilized in several scientific research applications:
Biology: The compound is used in the study of lipid-containing foods as a γ-irradiation marker.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyldimethyl(tetradec-5-yn-1-yloxy)silane involves its ability to act as a protecting group for hydroxyl functionalities in organic synthesis. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups in the molecule. The compound can be deprotected under mild acidic or basic conditions to regenerate the free hydroxyl group.
Comparaison Avec Des Composés Similaires
tert-Butyldimethyl(tetradec-5-yn-1-yloxy)silane can be compared with other silyl-protected compounds such as:
tert-Butyldimethylsilyl chloride: Used for similar protection purposes but lacks the alkyne functionality.
Trimethylsilyl chloride: Another common silyl-protecting group, but with different steric and electronic properties.
Triisopropylsilyl chloride: Provides greater steric hindrance compared to tert-butyldimethylsilyl groups.
The uniqueness of this compound lies in its combination of the tert-butyldimethylsilyl protecting group with an alkyne functionality, making it versatile for various synthetic applications.
Propriétés
Formule moléculaire |
C20H40OSi |
|---|---|
Poids moléculaire |
324.6 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-tetradec-5-ynoxysilane |
InChI |
InChI=1S/C20H40OSi/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-21-22(5,6)20(2,3)4/h7-13,16-19H2,1-6H3 |
Clé InChI |
WOGYIJULFHBABD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC#CCCCCO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B13842877.png)

![(2R)-2-[2-[(3R,4R,5S,7S,14S,16R)-17-acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13842897.png)
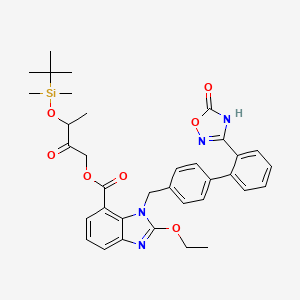
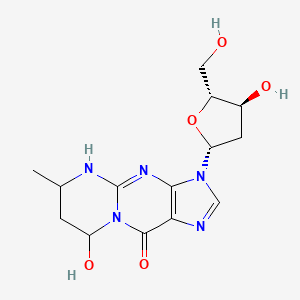
![N-[2-(4-acetamidophenyl)ethyl]acetamide](/img/structure/B13842911.png)
![1-[4-Tert-butyl-2-(dimethylamino)-1,3-thiazol-5-yl]ethanone](/img/structure/B13842914.png)
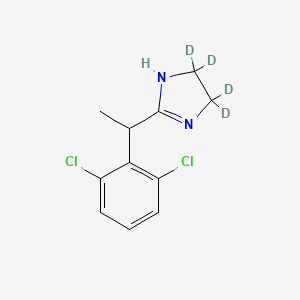
![Methyl 4-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,3,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B13842920.png)
![tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13842926.png)
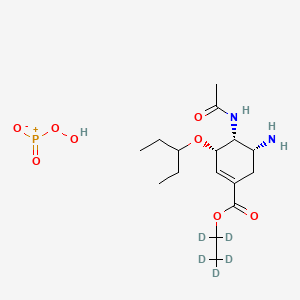
![4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13842929.png)
